molecular formula C4H9ClF3NO B1372902 2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride CAS No. 1260812-60-9

2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride

Cat. No.: B1372902
CAS No.: 1260812-60-9
M. Wt: 179.57 g/mol
InChI Key: CNKRJGZIEXFZSW-UHFFFAOYSA-N
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Description

2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride is a chemical compound with the molecular formula C4H9ClF3NO and a molecular weight of 179.57 g/mol . It is a white to off-white powder that is soluble in water and other polar solvents. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride typically involves the reaction of 2-Amino-4,4,4-trifluorobutan-1-OL with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product . The reaction can be represented as follows:

2-Amino-4,4,4-trifluorobutan-1-OL+HCl2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride\text{2-Amino-4,4,4-trifluorobutan-1-OL} + \text{HCl} \rightarrow \text{this compound} 2-Amino-4,4,4-trifluorobutan-1-OL+HCl→2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,4,4-trifluorobutan-1-OL
  • 2-Amino-3,3,3-trifluoropropanol
  • 2-Amino-2,2,2-trifluoroethanol

Uniqueness

2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications compared to its analogs .

Properties

IUPAC Name

2-amino-4,4,4-trifluorobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)1-3(8)2-9;/h3,9H,1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKRJGZIEXFZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260812-60-9
Record name 2-amino-4,4,4-trifluorobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride
Reactant of Route 2
2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride
Reactant of Route 3
2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride
Reactant of Route 4
2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride
Reactant of Route 5
2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride
Reactant of Route 6
2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride

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